molecular formula C14H13N3S2 B5508982 4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5508982
M. Wt: 287.4 g/mol
InChI Key: LJYFFCVWGYUOHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, with specific methods tailored to produce the desired substitution patterns on the triazole ring. For instance, the synthesis of triazole derivatives can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions (Singh & Kandel, 2013). This method is indicative of the type of reactions that might be employed in synthesizing 4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often analyzed using X-ray diffraction and molecular modeling techniques. For example, the structural and conformational features of a closely related compound, 4-(2-phenylethyl)-5-(2-furyl)-2, 4-dihydro-3H-1,2,4-triazole-3-thione, have been investigated to relate structural aspects to biological activity, employing density functional theory (DFT) for structural parameter calculations (Karayel & Özbey, 2008).

Chemical Reactions and Properties

Triazole derivatives engage in a variety of chemical reactions, reflecting their reactivity and chemical versatility. The synthesis of triazole derivatives often involves nucleophilic substitution reactions and cyclization, which are key to introducing different substituents on the triazole ring, affecting the compound's chemical properties (Aksyonova-Seliuk et al., 2018).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties can be influenced by the specific substituents on the triazole ring and are typically characterized using methods like NMR spectroscopy and chromatography (Gotsulya et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interaction with other molecules, are defined by their molecular structure. Studies often involve exploring the reactivity of triazole derivatives towards various reagents and conditions to elucidate their chemical behavior and potential applications (Sarhan et al., 2008).

Scientific Research Applications

Structural Analysis and Synthesis

The structural and conformational features of related compounds have been extensively studied to understand their biological activities. For instance, Karayel and Özbey (2008) investigated the structural parameters, conformations, and relative energy of different tautomeric species through X-ray diffraction and molecular modeling techniques, highlighting the importance of structural analysis in understanding the biological activities of such compounds (Karayel & Özbey, 2008).

Electrochemical Behavior

Research has also focused on the electrochemical behavior of triazole derivatives. Fotouhi et al. (2002) studied the electrooxidation of similar compounds, providing insights into the mechanism of the electrode process and its potential applications in electrochemical sensors or devices (Fotouhi, Hajilari, & Heravi, 2002).

Corrosion Inhibition

The derivatives of 4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol have been investigated for their corrosion inhibition properties. Quraishi and Jamal (2002) studied the influence of fatty acid triazoles on the corrosion of mild steel, revealing how these compounds can effectively inhibit corrosion, which is crucial for industrial applications (Quraishi & Jamal, 2002).

Biomedical Applications

The potential biomedical applications of this compound derivatives have been explored. Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives to study their anti-tumor activity and effect on the methylation level of tumor DNA, indicating the relevance of these compounds in cancer research (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

Antioxidant Activity

Some triazole derivatives have been studied for their antioxidant properties, showcasing the diverse applications of these compounds beyond their chemical and physical properties. Aktay, Tozkoparan, and Ertan (2005) investigated the prevention of ethanol-induced oxidative stress by certain triazole compounds, demonstrating their potential as antioxidants (Aktay, Tozkoparan, & Ertan, 2005).

properties

IUPAC Name

4-(2-phenylethyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c18-14-16-15-13(12-7-4-10-19-12)17(14)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFFCVWGYUOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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